Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 1-(2-Furyl)-2-pentanone (CAS: 20907-03-3)
This guide provides a comprehensive technical overview of 1-(2-Furyl)-2-pentanone, also known by its IUPAC name 1-(furan-2-yl)pentan-2-one.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, and potential applications, with a strong emphasis on the scientific rationale behind the presented protocols.
Chemical Identity and Core Properties
1-(2-Furyl)-2-pentanone is an organic compound featuring a furan ring attached to a pentanone backbone.[1] This structure, combining an aromatic heterocycle with a ketone functional group, imparts unique chemical characteristics and reactivity. The furan moiety makes it a derivative of biomass-sourced furfural, highlighting its relevance in renewable chemistry.[1]
Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 20907-03-3 | [1][2][3] |
| IUPAC Name | 1-(furan-2-yl)pentan-2-one | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Canonical SMILES | CCCC(=O)CC1=CC=CO1 | [2] |
| InChI Key | NIVNFVHGZUNULS-UHFFFAOYSA-N | [2] |
| Synonyms | 1-(2-Furanyl)-2-pentanone, 2-Furfuryl propyl ketone | [2][4] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Boiling Point | 60-61 °C at 1 Torr | [2] |
| Density | 1.0899 g/cm³ (Predicted) | [2] |
| Flash Point | 86.5 ± 13.1 °C (Predicted) | [2] |
| Refractive Index | 1.466 (Predicted) | [2] |
| LogP | 2.19130 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of furan-containing ketones often leverages biomass-derived precursors like furfural. One of the most effective methods for creating the carbon-carbon bond required for 1-(2-Furyl)-2-pentanone is the Aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an enol or enolate (from 2-pentanone) and an aldehyde (furfural).
Recent advancements have focused on using solid acid catalysts to drive these reactions under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[5] The choice of a solid acid catalyst, such as Nafion, is strategic; it provides a high density of acidic sites to promote the reaction while simplifying product purification, as the catalyst can be easily filtered off.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis of 1-(2-Furyl)-2-pentanone, from initial reactants to final product validation.
Caption: Synthesis workflow for 1-(2-Furyl)-2-pentanone.
Detailed Experimental Protocol: Solid Acid-Catalyzed Aldol Condensation
This protocol is adapted from methodologies reported for the condensation of furfural with ketones.[5]
Objective: To synthesize 1-(2-Furyl)-2-pentanone via Nafion-catalyzed condensation of furfural and 2-pentanone.
Materials:
-
Furfural (freshly distilled)
-
2-Pentanone
-
Nafion solid acid catalyst
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (e.g., 20 mmol) and 2-pentanone (e.g., 60 mmol, a 3-fold molar excess is used to favor the mono-condensation product and minimize self-condensation of furfural).
-
Catalyst Addition: Add the solid acid catalyst, Nafion (e.g., 0.40 g). Causality: Nafion provides reusable, strong acidic sites necessary to protonate the carbonyl of furfural, activating it for nucleophilic attack by the enol form of 2-pentanone.
-
Reaction: Heat the solvent-free mixture to 60°C with vigorous stirring for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Removal: After cooling to room temperature, add ethyl acetate to dissolve the mixture and filter to remove the solid Nafion catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any leached acidity, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to remove the solvent and excess 2-pentanone. The resulting crude oil is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-(2-Furyl)-2-pentanone.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Analytical Characterization
Structural confirmation is a self-validating step in any synthesis. The expected spectroscopic data for 1-(2-Furyl)-2-pentanone are as follows:
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¹H NMR Spectroscopy: The spectrum should show characteristic signals for the three distinct protons on the furan ring. Additionally, signals corresponding to the methylene group adjacent to the furan ring, the carbonyl-adjacent methylene group, the subsequent methylene group, and the terminal methyl group of the pentanone chain will be present with predictable chemical shifts and splitting patterns.
-
¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including those for the furan ring carbons, the ketone carbonyl carbon (typically δ > 200 ppm), and the aliphatic carbons of the pentyl chain.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹. Vibrations associated with the C-O-C and C=C bonds of the furan ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ).
Applications in Research and Industry
1-(2-Furyl)-2-pentanone is a compound with established and potential applications in several fields.
-
Flavor and Fragrance Industry: Due to its aromatic properties, it is recognized as a flavoring agent in the food industry.[1] Its organoleptic profile is often described as sweet, fruity, and ketonic.
-
Pharmaceutical and Drug Development: While direct antimicrobial or therapeutic activities are still under investigation, its structure makes it a valuable intermediate or building block in synthetic organic chemistry.[1] The furan nucleus is a common scaffold in many biologically active compounds. Researchers can leverage the ketone and furan functionalities for further chemical modifications to build more complex molecular architectures for drug discovery programs.
-
Renewable Chemicals: As a derivative of furfural, which is produced from lignocellulosic biomass, 1-(2-Furyl)-2-pentanone is part of the value chain for converting renewable resources into valuable chemicals and potential fuel precursors.[1][5]
Safety and Handling
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Disclaimer: This safety information is generalized. Always consult a specific and verified SDS for the compound before handling.
Conclusion
1-(2-Furyl)-2-pentanone (CAS: 20907-03-3) is a significant chemical compound with a well-defined profile. Its synthesis from renewable precursors like furfural positions it as a key player in green chemistry. For professionals in research and development, its utility as a flavoring agent is complemented by its potential as a versatile synthetic intermediate. The methodologies for its synthesis are robust, and its characterization relies on standard, definitive analytical techniques. As research continues to explore the chemical space of biomass-derived molecules, the applications for 1-(2-Furyl)-2-pentanone and its derivatives are poised to expand.
References
- Smolecule. (n.d.). Buy 1-(2-Furyl)-2-pentanone | 20907-03-3.
- Hit2Lead. (n.d.). 1-(2-furyl)-2-pentanone | CAS# 20907-03-3.
- Guidechem. (n.d.). 1-(2-Furil)-2-pentanona 20907-03-3 wiki.
- Cheméo. (n.d.). Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0).
- Sigma-Aldrich. (2022). Safety Data Sheet - 3-Methyl-2-pentanone.
- TCI Chemicals. (n.d.). Safety Data Sheet - 2-Pentanone.
- Advanced Biotech. (2025). Safety Data Sheet - 2-Pentanone natural.
- Fisher Scientific. (2023). Safety Data Sheet - 2-Pentanone.
-
PubChem. (n.d.). 2-Pentanoylfuran. Retrieved from [Link]
-
Wang, W., Jia, X., Ge, H., Li, Z., Tian, G., Shao, X., & Zhang, Q. (2017). Synthesis of C15 and C10 fuel precursors with cyclopentanone and furfural derived from hemicellulose. RSC Advances, 7(26), 15997-16006. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentanone, 1-(2-furanyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 20907-03-3: 2-Pentanone,1-(2-furanyl)-.
- Safety Data Sheet. (2019). 2-Pentanone.
Sources
- 1. Buy 1-(2-Furyl)-2-pentanone | 20907-03-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. You are being redirected... [hit2lead.com]
- 4. CAS 20907-03-3: 2-Pentanone,1-(2-furanyl)- | CymitQuimica [cymitquimica.com]
- 5. Synthesis of C 15 and C 10 fuel precursors with cyclopentanone and furfural derived from hemicellulose - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02396K [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. fishersci.es [fishersci.es]
- 9. agilent.com [agilent.com]
(Image depicting the chemical structure of 1-(2-Furyl)-2-pentanone with protons labeled H3', H4', H5', H1, H3, H4, and H5 for clarity in the following discussion.)